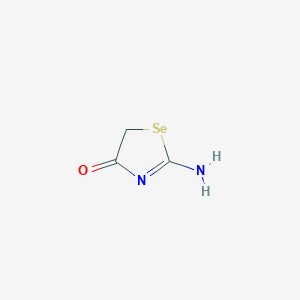
2-Amino-1,3-selenazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1,3-selenazol-4-one, also known as this compound, is a useful research compound. Its molecular formula is C3H4N2OSe and its molecular weight is 163.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has demonstrated that 2-amino-1,3-selenazol-4-one exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Antiviral Properties
The compound has also shown potential antiviral activity, particularly against the HIV virus. Specific derivatives of this compound have been synthesized and evaluated for their ability to inhibit viral replication. These studies indicate that certain structural modifications can enhance the antiviral efficacy of the compound .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds derived from it have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest .
Synthesis Techniques
The synthesis of this compound can be achieved through multiple methodologies:
| Synthesis Method | Description | Yield |
|---|---|---|
| One-Pot Multicomponent Reaction | Involves isoselenocyanate and amines under mild conditions | Up to 90% |
| Microwave Irradiation | Utilizes ionic liquids for efficient synthesis | High yield reported |
| Ultrasound-Assisted Synthesis | Enhances reaction rates and yields through ultrasonic energy | Improved yields observed |
These techniques not only improve the efficiency of synthesis but also reduce environmental impact compared to traditional methods .
Interaction with Biological Macromolecules
Recent studies have begun to investigate how this compound interacts with biological macromolecules such as proteins and nucleic acids. Initial findings suggest that this compound may influence the stability and function of these macromolecules, potentially leading to novel therapeutic applications . Understanding these interactions is crucial for elucidating its biological roles.
Antimicrobial Screening
In a controlled study, a series of this compound derivatives were synthesized and tested against a panel of bacterial pathogens. The results indicated that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics .
Anticancer Evaluation
A comprehensive evaluation of several selenazole derivatives revealed potent anticancer activities in vitro. For instance, a derivative modified with an aromatic group showed superior cytotoxicity against MCF-7 cells compared to non-modified compounds .
Propiedades
Fórmula molecular |
C3H4N2OSe |
|---|---|
Peso molecular |
163.05 g/mol |
Nombre IUPAC |
2-amino-1,3-selenazol-4-one |
InChI |
InChI=1S/C3H4N2OSe/c4-3-5-2(6)1-7-3/h1H2,(H2,4,5,6) |
Clave InChI |
IQSRNBFRUHINAZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N=C([Se]1)N |
Sinónimos |
2-imino-4-oxoselenazolidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















